molecular formula C20H19BrIN7O B5469352 N-(3-BROMOPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

N-(3-BROMOPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B5469352
M. Wt: 580.2 g/mol
InChI Key: FENVYQDDLSMESQ-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-BROMOPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, including the formation of the triazine ring, bromination, iodination, and the introduction of the morpholine group. Common reagents used in these reactions include hydrazine, bromine, iodine, and morpholine under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.

    Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-BROMOPHENYL)-4-[(2Z)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
  • **N-(3-BROMOPHENYL)-4-[(2Z)-2-[(3-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The uniqueness of N-(3-BROMOPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific halogen substitutions (bromine and iodine) and the presence of the morpholine group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-N-(3-bromophenyl)-2-N-[(Z)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrIN7O/c21-15-4-2-6-17(12-15)24-18-25-19(27-20(26-18)29-7-9-30-10-8-29)28-23-13-14-3-1-5-16(22)11-14/h1-6,11-13H,7-10H2,(H2,24,25,26,27,28)/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENVYQDDLSMESQ-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC(=CC=C3)I)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrIN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.